molecular formula C11H13Cl2N3 B2552650 N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride CAS No. 1909337-69-4

N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride

Cat. No.: B2552650
CAS No.: 1909337-69-4
M. Wt: 258.15
InChI Key: QPPYJDAHAQQLOS-UHFFFAOYSA-N
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Description

N1-(Pyridin-4-yl)benzene-1,4-diamine dihydrochloride (CAS: 1909337-69-4) is a diamine derivative with a pyridin-4-yl substituent attached to a benzene-1,4-diamine backbone, stabilized as a dihydrochloride salt. Its molecular formula is C₁₁H₁₃Cl₂N₃, with a molecular weight of 258.15 g/mol . The dihydrochloride form enhances solubility in aqueous media, making it suitable for pharmaceutical or material science applications.

Properties

IUPAC Name

4-N-pyridin-4-ylbenzene-1,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3.2ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;;/h1-8H,12H2,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPYJDAHAQQLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically results in the formation of reduced amine compounds .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride with structurally and functionally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations in Benzene-1,4-diamine Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Pyridin-4-yl C₁₁H₁₃Cl₂N₃ 258.15 Enhanced solubility via dihydrochloride salt; potential coordination chemistry applications
N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine dihydrochloride 4,5-Dihydro-1H-imidazol-2-yl C₉H₁₄Cl₂N₄ 249.14 Requires cold storage (+2 to +8°C); ≥95% purity
N1-(Pyridin-2-yl)benzene-1,4-diamine Pyridin-2-yl C₁₁H₁₂N₃ 186.24 Free base form; positional isomerism may alter electronic properties and binding affinity
N1-(5-Methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride Indoloquinoline moiety C₂₂H₂₀ClN₃ 361.87 Studied for anti-inflammatory activity via nanoparticle delivery
1,4-Benzenediamine dihydrochloride None (unsubstituted) C₆H₁₀Cl₂N₂ 181.06 Basic dihydrochloride salt; used as a precursor in dye synthesis

Key Observations:

  • Substituent Effects : The pyridin-4-yl group in the target compound introduces aromatic π-system interactions and hydrogen-bonding capability, distinguishing it from imidazole or unsubstituted analogs. The dihydrochloride salt improves water solubility compared to free bases (e.g., pyridin-2-yl derivative) .

Physicochemical and Stability Comparisons

Property This compound N1-(4,5-Dihydro-1H-imidazol-2-yl) Analogue 1,4-Benzenediamine dihydrochloride
Solubility High (dihydrochloride salt) Moderate (requires cold storage) High
Storage Conditions Not specified +2 to +8°C Room temperature
Purity Not reported ≥95% Varies by synthesis

Insights:

  • The imidazole-substituted analogue requires stringent storage conditions, suggesting lower thermal stability than the pyridin-4-yl compound .
  • Dihydrochloride salts generally exhibit superior solubility compared to free bases, critical for pharmaceutical formulations .

Biological Activity

N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

  • Molecular Formula : C11_{11}H12_{12}Cl2_2N4_4
  • Molecular Weight : 227.68 g/mol
  • Appearance : Pale yellow to brown solid
  • Solubility : Soluble in various solvents, enhancing its applicability in biological systems.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties : Studies have shown that this compound can inhibit the growth of various cancer cell lines, including prostate and colon cancer cells. Its cytotoxic effects are comparable to established chemotherapeutic agents like doxorubicin .
  • Antimicrobial Activity : Preliminary investigations suggest that it possesses antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

The mechanism by which this compound exerts its effects likely involves:

  • Interaction with Biological Macromolecules : The compound may interact with proteins and nucleic acids, leading to modulation of biological pathways relevant to disease states. This includes potential inhibition of specific enzymes or receptors involved in tumor growth and microbial resistance.

Anticancer Activity

In a comparative study, this compound demonstrated significant cytotoxicity against several cancer cell lines:

Cell LineIC50_{50} (µM)Reference CompoundIC50_{50} (µM)
PC-3 (Prostate)0.58Doxorubicin0.068
HT-29 (Colon)0.31Doxorubicin0.068

These findings indicate that the compound's potency is comparable to that of established anticancer drugs, suggesting its potential as a lead compound for drug development .

Antimicrobial Studies

The antimicrobial activity was evaluated against various bacterial strains. The compound exhibited significant inhibition zones against:

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus20
P. aeruginosa18

These results highlight the compound's potential as an antimicrobial agent.

Structural Analogues and Their Activities

Several structural analogues of N1-(pyridin-4-yl)benzene-1,4-diamine have been studied to understand the impact of structural modifications on biological activity:

Compound NameStructure FeaturesUnique Aspects
N1-(pyridin-2-yl)benzene-1,4-diamineSimilar amine groups but different pyridine positionPotentially different biological activity profiles
N-Methyl-N-(pyridin-4-yl)benzene-1,4-diamineMethyl substitution on the nitrogen atomMay exhibit altered solubility and reactivity
1-N-(pyridin-3-yl)benzene-1,2-diamineDifferent substitution pattern on benzeneVariations in biological activity due to structure

These analogues demonstrate how small changes in chemical structure can lead to significant differences in biological behavior and efficacy.

Q & A

Q. What are the established synthetic routes for N1-(pyridin-4-yl)benzene-1,4-diamine dihydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic aromatic substitution or reductive amination. For example, benzene-1,4-diamine derivatives react with pyridinyl halides under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to maximize yield. Post-synthesis, the dihydrochloride salt is precipitated using HCl gas or concentrated HCl in ethanol, followed by recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm aromatic proton environments and amine proton shifts (δ 6.5–8.5 ppm for pyridine and benzene rings; δ 4.5–5.5 ppm for NH2_2 groups) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (M+H+^+) and fragmentation patterns.
  • FT-IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and 1600 cm1^{-1} (C=N/C=C) validate functional groups .
  • Elemental Analysis : Confirms Cl^- content (theoretical ~22.7% for dihydrochloride form) .

Q. What are the recommended storage conditions to prevent degradation?

Store at +2 to +8°C in airtight, light-resistant containers under inert gas (e.g., N2_2) to mitigate hygroscopicity and oxidation of amine groups .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular configurations (e.g., tautomerism or salt form)?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement provides unambiguous proof of the dihydrochloride salt structure. For example, hydrogen bonding between NH3+_3^+ and Cl^- (2.8–3.2 Å) confirms protonation states . Discrepancies in literature reports (e.g., monohydrochloride vs. dihydrochloride) are resolved via occupancy refinement and charge balance analysis .

Q. What experimental design considerations are critical for studying this compound’s reactivity in cross-coupling reactions?

  • Catalyst Selection : Pd(PPh3_3)4_4 or Buchwald-Hartwig catalysts for aryl amination.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine.
  • Oxygen Sensitivity : Conduct reactions under N2_2/Ar to prevent oxidation of the diamine backbone .
  • Monitoring : Use TLC (silica, ethyl acetate/hexane) or in situ IR to track intermediate formation.

Q. How can researchers address low yields in large-scale syntheses due to byproduct formation?

  • Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves for water-sensitive steps) .
  • Purification : Use column chromatography (C18 reverse-phase) or preparative HPLC with 0.1% TFA to separate polar impurities .
  • Process Optimization : Employ flow chemistry for better heat and mass transfer, reducing side reactions .

Q. What strategies are effective for analyzing contradictory biological activity data across studies?

  • Dose-Response Curves : Ensure consistent molarity adjustments for the dihydrochloride salt vs. free base.
  • Solubility Controls : Use DMSO stock solutions standardized by HPLC to avoid precipitation artifacts .
  • Receptor Binding Assays : Validate target engagement via competitive binding studies with radiolabeled ligands .

Methodological Resources

  • Crystallography : SHELX suite for structure solution and refinement .
  • Synonym Cross-Referencing : Use PubChem and ChemIDplus to verify CAS RN 272792-01-5 and synonyms (e.g., 1,4-Benzenediamine dihydrochloride) .
  • Safety Protocols : Follow GHS guidelines for handling irritants (H315, H319) .

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